molecular formula C9H16N6O7S B000002 Decarbamoylgonyautoxin-2 CAS No. 86996-87-4

Decarbamoylgonyautoxin-2

Cat. No. B000002
CAS RN: 86996-87-4
M. Wt: 352.33 g/mol
InChI Key: GBRZXCTZYCGMIE-KALNXVOASA-N
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Description

Decarbamoylgonyautoxin-2 (DCGT-2) is a small molecule that has been studied for its potential applications in biochemistry and medicine. This molecule was first discovered in the late 1990s and has since been studied for its potential therapeutic applications. DCGT-2 is a small molecule that can be used to modify proteins and other molecules in the body. It is a versatile molecule with a wide range of potential applications, from drug development to medical diagnostics.

Scientific research applications

  • Alzheimer's Disease Research: Decarbamoylgonyautoxin-2 is used to investigate the pathogenesis of Alzheimer's disease, particularly its relationship with amyloid β-protein (Selkoe, 1996).

  • Drug Discovery: It plays a role in the development of recombinant proteins and monoclonal antibodies, contributing to drug discovery (Drews, 2000).

  • Studying Saxitoxin Structure: The enantioselective total synthesis of (-)-decarbamoylsaxitoxin aids in studying the structure of saxitoxin and its antipode (Hong & Kishi, 1992).

  • Reducing Mouse Toxicity: Its analogues from Lyngbya wollei can decrease mouse toxicity compared to their carbamoyl counterparts (Onodera et al., 1998).

  • Paralytic Shellfish Toxin Research: It's identified as a paralytic shellfish toxin in Lyngbya wollei dominated mats in Florida spring systems (Foss et al., 2012).

  • Eosinophil Recruitment in Skin Disease: Topical application of diethylcarbamazine, related to decarbamoylgonyautoxin-2, induces eosinophil recruitment in early-stage onchocercal skin disease (Pearlman et al., 1999).

  • Detection in Marine Animals and Dinoflagellates: A developed method can accurately determine decarbamoyl toxins in marine animals or as major products of some dinoflagellate species (Oshima, 1995).

  • Environmental and Health Risk Assessment: The method provides a toxin profile in seawater, assessing potential risks to the environment and human health (Riccardi et al., 2018).

  • Shellfish Product Safety: Hydrolysis of hydrophobic analogues of saxitoxin is used for indirect measurement of these compounds, aiding in the production of decarbamoyl analogues found in contaminated shellfish products (Vale, 2011).

  • Quantitative Analysis in Shellfish: Suitable for quantitative analysis of paralytic shellfish toxins in bivalve shellfish, important for regulatory testing (Turner et al., 2015).

properties

IUPAC Name

[(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-1H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRZXCTZYCGMIE-KALNXVOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]23[C@H]([C@@H](N=C(N2[C@H](C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007241
Record name Decarbamoylgonyautoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-3H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate

CAS RN

86996-87-4
Record name 1H,10H-Pyrrolo(1,2-c)purine-9,10,10-triol, 2,6-diamino-3a,4,8,9-tetrahydro-4-(hydroxymethyl)-, 9-(hydrogen sulfate), (3aS,4R,9R,10aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086996874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarbamoylgonyautoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
91
Citations
H Onodera, M Satake, Y Oshima, T Yasumoto… - Natural …, 1997 - Wiley Online Library
… Along with decarbamoylsaxitoxin and decarbamoylgonyautoxin-2 and -3, six new saxitoxin analogues were isolated from the freshwater mat-forming filamentous cyanobacterium …
Number of citations: 279 onlinelibrary.wiley.com
T Suzuki, R Watanabe, A Yoshino, H Oikawa… - Marine and freshwater …, 2014 - Citeseer
… Anabaena circinalis were used to chemically produce gonyautoxin-2/3 (GTX2/3)(using heat and 0.1 M HCl), GTX5 (reduction using 1% DTT), and decarbamoylgonyautoxin-2/3 (dcGTX2…
Number of citations: 16 citeseerx.ist.psu.edu
毒性, 丑竞世研究 - The Korean Journal of Phycology, 1993 - e-algae.org
… 1 (GTX 1: 3.0-9.1), gonyautoxin 2 (GTX 2: 2.0-9.1), epigonyautoxin-8 (C2:6.2-82) as a minor componenet, and saxitoxin (STX), gonyautoxin 3-5 (GTX 35), decarbamoylgonyautoxin-2 (…
Number of citations: 37 www.e-algae.org
S Perez, C Vale, AM Botana, E Alonso… - Chemical research in …, 2011 - ACS Publications
The establishment of toxicity equivalent factors to develop alternative methods to animal bioassays for marine-toxin detection is an urgent need in the field of phycotoxin research. …
Number of citations: 42 pubs.acs.org
X Bing, H Wu, Q Wang, Q Li, M Guo, J Guo… - Journal of Fishery …, 2017 - hero.epa.gov
Paralytic shellfish toxins (PSTs) are potent neurotoxins produced by a variety of marine dinoflagellates, such as Gymnodinium, Alexandrium and Pyrodinium. PSTs can accumulate and …
Number of citations: 3 hero.epa.gov
J Joong-Kyun, HAN Myung-Soo… - Korean Journal of …, 1992 - koreascience.kr
… 1-4$(48-76\%) $ gonyautoxin 8 and epi-gonyautoxin $8 (C1-C2,\; 14-39\%) $, saxitoxin $(1-10\%) $, neosaxitoxin $(l-7\%) $ and trace amount of decarbamoylgonyautoxin 2 and 3 (…
Number of citations: 41 koreascience.kr
Y Oshima - Journal of AOAC International, 1995 - academic.oup.com
More than 20 analogues of saxitoxin occur naturally. An accurate analytical method applicable to all saxitoxins is required because of the recent findings that decarbamoyl toxins and C (…
Number of citations: 798 academic.oup.com
C Riccardi, F Buiarelli, P Di Filippo, S Distratis… - Chromatographia, 2018 - Springer
A quick and reproducible screening analytical method for the simultaneous determination of algal toxins, belonging to different chemical classes, was developed to provide a toxin …
Number of citations: 15 link.springer.com
DG Beach, ES Kerrin, K Thomas, MA Quilliam… - Analytical and …, 2018 - Springer
… DA domoic acid, dcGTX2 decarbamoylgonyautoxin 2, dcGTX3 decarbamoylgonyautoxin 3, dcSTX decarbamoylsaxitoxin, GTX2 gonyautoxin 2, GTX3 gonyautoxin 3, NEO neosaxitoxin, …
Number of citations: 10 link.springer.com
ASA Keyon, RM Guijt, A Gaspar, AA Kazarian… - …, 2014 - Wiley Online Library
… ) and its analogues (decarbamoylsaxitoxin (dcSTX), neosaxitoxin (NEO), decarbamoylneosaxitoxin (dcNEO), gonyautoxin 1 to gonyautoxin 5 (GTX1–GTX5), …

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